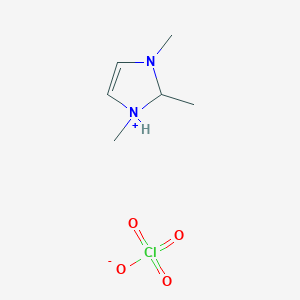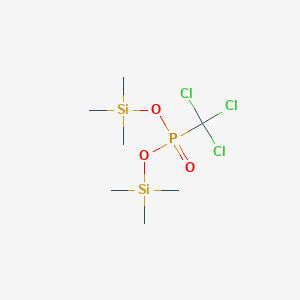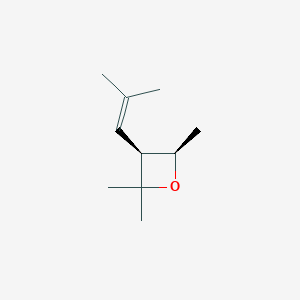
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane: is an organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a substituted oxetane ring with three methyl groups and a 2-methylprop-1-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylprop-1-en-1-yl alcohol and 2,2,4-trimethyl-1,3-dioxolane.
Formation of Intermediate: The alcohol undergoes a reaction with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing specific catalysts to enhance the efficiency of the cyclization process.
Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-modified products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation Products: Oxetane derivatives with additional functional groups.
Reduction Products: Alcohols and other reduced compounds.
Substitution Products: Ring-opened or modified oxetane compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: Incorporated into polymer structures to impart unique properties.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique reactivity.
Industry
Material Science: Applied in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may participate in pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
Ring Strain: The oxetane ring in (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane imparts unique reactivity compared to oxirane and tetrahydrofuran rings.
Reactivity: The presence of the 2-methylprop-1-en-1-yl group enhances its reactivity in various chemical reactions.
Propiedades
Número CAS |
63475-54-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3S,4R)-2,2,4-trimethyl-3-(2-methylprop-1-enyl)oxetane |
InChI |
InChI=1S/C10H18O/c1-7(2)6-9-8(3)11-10(9,4)5/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
Clave InChI |
HWKYFVDNWOGAGW-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(O1)(C)C)C=C(C)C |
SMILES canónico |
CC1C(C(O1)(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


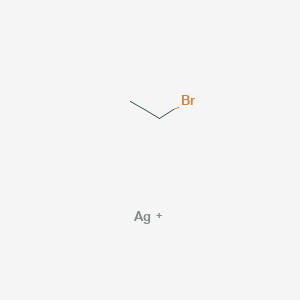
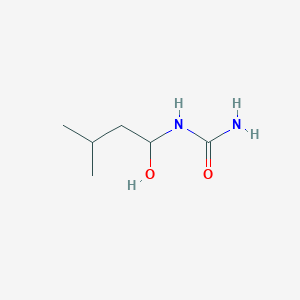

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)

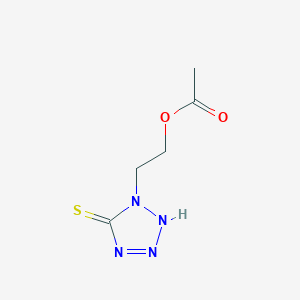
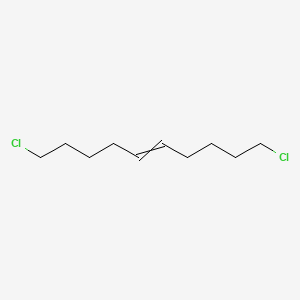
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
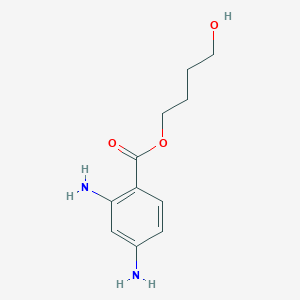
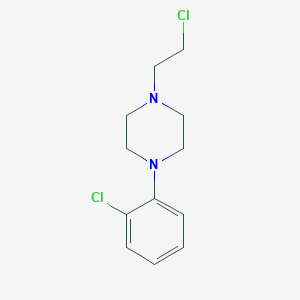

![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
